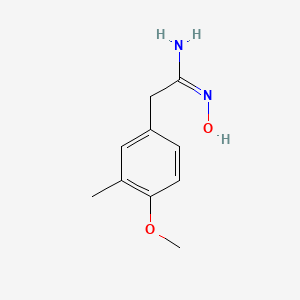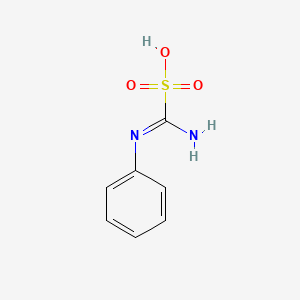
Methanesulfonic acid, 1-imino-1-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, 1-imino-1-(phenylamino)-: is a chemical compound with the molecular formula C7H9NO3S . It is a derivative of methanesulfonic acid, where the sulfonic acid group is attached to a phenylamine moiety. This compound is known for its strong acidic properties and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
From Aniline and Methanesulfonic Acid: The compound can be synthesized by reacting aniline with methanesulfonic acid under controlled conditions.
From Formaldehyde and Aniline: Another method involves the reaction of formaldehyde with aniline in the presence of methanesulfonic acid.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under specific temperature and pressure conditions.
Continuous Process: In some industrial setups, a continuous process may be employed to ensure a steady production rate.
Types of Reactions:
Oxidation: Methanesulfonic acid, 1-imino-1-(phenylamino)- can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various sulfonic acid derivatives and oxidized phenylamine compounds.
Reduction Products: Reduced forms of the compound, including amines and amides.
Substitution Products: A wide range of substituted methanesulfonic acids and phenylamine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonated compounds and as a catalyst in various chemical reactions. Biology: It is employed in biochemical studies to investigate enzyme activities and protein interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its strong acidic properties, which can protonate various substrates, leading to the formation of intermediates that undergo further reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with functional groups in organic molecules.
Comparison with Similar Compounds
Methanesulfonic Acid: The parent compound without the phenylamine group.
Aniline: A simpler aromatic amine without the sulfonic acid group.
Phenylsulfonic Acid: A compound with a phenyl group attached to a sulfonic acid group.
Uniqueness: Methanesulfonic acid, 1-imino-1-(phenylamino)- is unique due to its combination of the sulfonic acid group and the phenylamine moiety, which provides it with distinct chemical properties and reactivity compared to its similar compounds.
Properties
CAS No. |
25343-52-6 |
|---|---|
Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
amino(phenylimino)methanesulfonic acid |
InChI |
InChI=1S/C7H8N2O3S/c8-7(13(10,11)12)9-6-4-2-1-3-5-6/h1-5H,(H2,8,9)(H,10,11,12) |
InChI Key |
BYIUAGCJKLPFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


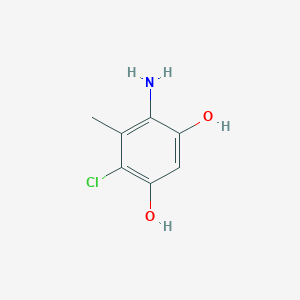
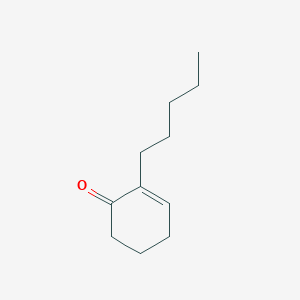
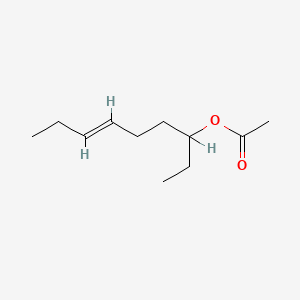

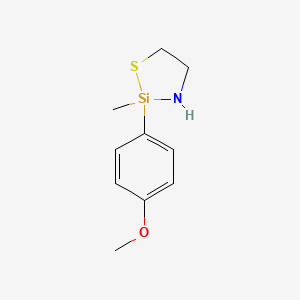
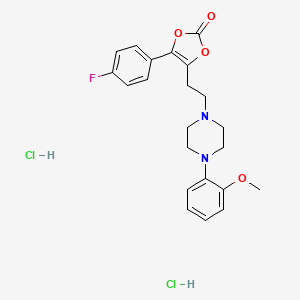
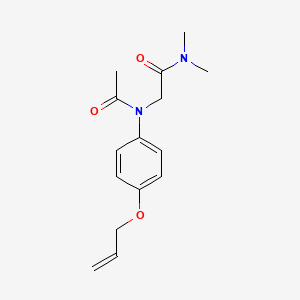
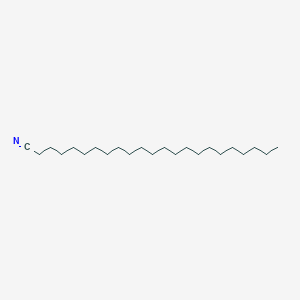

![2,3-Dimethyl-Benz[e]indole](/img/structure/B15348637.png)

![2,7-Naphthalenedisulfonic acid, 4-[[4-[(3,6-disulfo-1-naphthalenyl)azo]-1-naphthalenyl]azo]-3-hydroxy-, tetrasodium salt](/img/structure/B15348643.png)
![[NH2Me2][(RuCl((S)-xylbinap))2(mu-Cl)3]](/img/structure/B15348648.png)
